![molecular formula C12H15BrN2O3S B7533965 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)
1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone, also known as BRL-15572, is a compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone is not fully understood. However, it has been suggested that it acts as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of mood and cognition. Additionally, it has been shown to increase the levels of serotonin in the hippocampus, which is involved in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone is its selectivity for the 5-HT2C receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone. One area of research is the development of more potent and selective 5-HT2C receptor antagonists. Additionally, further studies are needed to explore the potential use of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, more research is needed to understand the exact mechanism of action of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone and its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to give the final product.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone has been studied extensively for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-10(16)14-5-7-15(8-6-14)19(17,18)12-4-2-3-11(13)9-12/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFNMOBLUMVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.